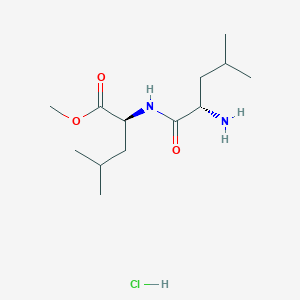

H-Leu-leu-ome hcl

Descripción general

Descripción

Mecanismo De Acción

Target of Action

H-Leu-Leu-OMe Hydrochloride, also known as Methyl leucylleucinate HCl, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

H-Leu-Leu-OMe Hydrochloride interacts with proteases, affecting their specificity, mechanism, and kinetics of action . This interaction can be used to investigate the role of proteases in physiological processes and for designing inhibitors .

Biochemical Pathways

The compound induces endolysosomal pathway stress . The endolysosomal pathway is involved in the transport of proteins and other macromolecules to lysosomes for degradation. Stress in this pathway can lead to the disruption of cellular homeostasis and induce cell death .

Result of Action

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce cell death in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This is achieved through protease-dependent cell death, a form of apoptosis .

Análisis Bioquímico

Biochemical Properties

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to influence cell function by selectively eliminating lymphocytes with cytotoxic potential . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.

Molecular Mechanism

It is known to exert its effects at the molecular level by inducing endolysosomal pathway stress . The details of any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Actividad Biológica

H-Leu-Leu-OMe hydrochloride (H-Leu-Leu-OMe HCl) is a dipeptide derivative of leucine, notable for its biological activities, particularly in immunology and cell biology. This compound has been investigated for its effects on various cell types, including lymphocytes and parasitic organisms. The following sections summarize the key findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₁₃H₂₇ClN₂O₃

- Molecular Weight : 281.82 g/mol

- Solubility : Soluble in methanol

- Melting Point : 171-184 °C

This compound exhibits lysosomotropic properties , meaning it preferentially accumulates in lysosomes. This accumulation leads to lysosomal destabilization, which is crucial for its cytotoxic effects on specific cell types.

-

Cytotoxicity in Lymphocytes :

- H-Leu-Leu-OMe selectively induces necrosis in cytotoxic lymphocytes while sparing helper T cells and B cells. This selectivity is attributed to the higher levels of dipeptidyl peptidase I (DPP I) in cytotoxic lymphocytes, which metabolizes H-Leu-Leu-OMe into membranolytic metabolites that promote cell death .

- In studies, exposure to H-Leu-Leu-OMe resulted in a significant increase in necrotic cell populations over time, indicating that necrosis is the primary mode of cell death induced by this compound .

-

Effects on Trypanosoma brucei :

- H-Leu-Leu-OMe has shown potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound disrupts lysosomal integrity in the parasite, leading to necrotic cell death .

- Flow cytometry and immunofluorescence studies demonstrated that treatment with H-Leu-Leu-OMe caused fragmentation of lysosomes and an increase in necrotic cells within a few hours of exposure .

Table 1: Summary of Biological Activities

Table 2: Uptake Kinetics of H-Leu-Leu-OMe

| Cell Type | Concentration (µM) | Uptake Rate (nmol/10^6 cells) | Km (µM) |

|---|---|---|---|

| Monocytes | 250 | 15 ± 2 | 100-200 |

| Cytotoxic T cells | 250 | 20 ± 3 | 100-200 |

| B cells | 250 | 5 ± 1 | N/A |

Case Studies

- Study on Cytotoxic Lymphocytes :

- Impact on T. brucei :

Aplicaciones Científicas De Investigación

Biochemical Research

Lysosomal Function Studies

H-Leu-Leu-OMe hydrochloride is primarily recognized for its role as a lysosomotropic agent , which means it can selectively target lysosomes within cells. Research has demonstrated that it disrupts lysosomal integrity, leading to necrotic cell death in various organisms, including the parasite Trypanosoma brucei . This property makes it a valuable tool for studying lysosomal function and the mechanisms of apoptosis.

Case Study: Cytotoxicity in Trypanosoma brucei

In a study assessing the cytotoxic effects of H-Leu-Leu-OMe, researchers found that it induced significant lysosomal destabilization. The compound exhibited an IC50 value of approximately 16.8 µM against T. brucei, while showing minimal toxicity to human cell lines (IC50 ranging from 125 to 5000 µM), yielding a selectivity index between 7.44 and 298 . This selectivity underscores its potential as a therapeutic agent against parasitic infections.

Peptide Synthesis

H-Leu-Leu-OMe hydrochloride serves as an important reagent in peptide synthesis. Its structure allows it to be utilized in the formation of longer peptide chains through various chemical reactions.

Synthesis Process

The synthesis typically involves coupling reactions where H-Leu-Leu-OMe is combined with other amino acids or derivatives to create more complex peptides. For instance, studies have shown successful conversions into various dipeptides and tripeptides with yields exceeding 90% under optimized conditions .

Table: Synthesis Yields of Various Peptides

| Peptide Structure | Yield (%) |

|---|---|

| Boc-Phe-Leu-OMe | 79 |

| Boc-Gly-Phe-Leu-OBn | 74 |

| Boc-Leu-Leu-Leu-OBn | 96 |

| Boc-Gly-Gly-Phe-Leu-OBn | 96 |

Immunosuppressive Applications

H-Leu-Leu-OMe hydrochloride has been explored for its immunosuppressive properties, making it relevant in biological applications where modulation of immune responses is necessary . Its ability to influence protein synthesis and muscle growth is particularly notable in studies related to muscle development and energy metabolism.

Environmental Applications

Recent studies have also highlighted the potential for environmentally benign peptide synthesis using H-Leu-Leu-OMe hydrochloride. Techniques such as liquid-assisted ball milling have been employed to enhance peptide formation while minimizing environmental impact .

Análisis De Reacciones Químicas

Reactions with Cellular Components

H-Leu-leu-ome hydrochloride interacts significantly with cellular components, particularly lysosomes.

-

It induces lysosomal destabilization, leading to necrotic cell death.

-

It can cause disruption of lysosomal integrity in various cell types.

-

The compound's cytotoxic effects are attributed to its ability to destabilize lysosomal membranes, triggering apoptotic pathways.

-

The lysosomal effects and cell death induced by L-leucyl-L-leucyl methyl ester (LeuLeu-OMe) were further analyzed by flow cytometry and immunofluorescence analyses of different lysosomal markers .

Hydrolysis

H-Leu-Leu-OMe Hydrochloride's methyl ester group makes it more resistant to hydrolysis by certain peptidases compared to its non-esterified counterparts, allowing for more detailed studies on enzyme selectivity and function .

Reaction with Dipeptidyl Peptidase I

Cytolytic lymphocytes incubated in the presence of toxic concentrations of Leu-Leu-OMe were found to contain membranolytic metabolites of the structure (Leu-Leu)n-OMe, where n greater than or equal to 3 . The sensitivity of cytotoxic lymphocytes to Leu-Leu-OMe was found to be dependent upon production of these metabolites by a lysosomal thiol protease, dipeptidyl peptidase I, which is present at far higher levels in cytotoxic lymphocytes than in cells without cytolytic potential or not of bone marrow origin .

Comparable Compounds

H-Leu-leu-ome hydrochloride shares structural similarities with other dipeptides and amino acid derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential amino acid; precursor for protein synthesis |

| L-Leucyl-L-leucyl methyl ester | C15H30N2O2 | Dipeptide; exhibits cytotoxicity against parasites |

| L-Valyl-L-valine methyl ester | C13H25N2O2 | Similar structure; different amino acid composition |

| L-Isoleucyl-L-isoleucine methyl ester | C15H30N2O2 | Similar activity; different side chain properties |

Other reactions

-

General procedure: To a cooled solution of Boc-L-leucine (1.0 equiv.), the amine/alpha-aminoester HCl (1.2-1.5 equiv.), and PyBop 1.2 equiv. (or EDCI*HCl1.2 equiv. and HOBt 1.2 equiv.) in anhydrous DMF was added diisopropylethylamine (3.3-4.0 equiv.) gradually .

-

The reaction mixture was stirred at room temperature for 5 h to overnight, diluted with ethyl acetate (50 mL for every 5 mL DMF), then extracted with 1 M HCl (3), saturated sodium bicarbonate (3), and brine (2) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing H-Leu-Leu-OMe HCl, and how can purity be validated?

- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected leucine residues. Post-synthesis, the methyl ester is introduced via methanolysis. Purity validation requires reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight. For hydrochloride salt formation, elemental analysis (Cl⁻ content) and NMR (e.g., ¹³C NMR for ester confirmation) are critical .

- Reproducibility : Document reaction conditions (solvents, temperature, coupling agents) in detail, adhering to journal guidelines for experimental sections .

Q. How should researchers characterize the molecular structure and physicochemical properties of this compound?

- Approach : Use a combination of:

- Spectroscopy: ¹H/¹³C NMR for structural confirmation; FT-IR for functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

- Chromatography: HPLC for purity; TLC for reaction monitoring.

- Thermal analysis: DSC or TGA to assess stability and melting points.

Q. What are the primary applications of this compound in biochemical research?

- Experimental Context : It is widely used as:

- A protease inhibitor substrate in enzymology studies.

- A model dipeptide for studying membrane permeability or peptidase specificity.

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibitory mechanisms of this compound while minimizing confounding variables?

- Experimental Design :

Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ).

Control for buffer composition, temperature, and ionic strength, which affect enzyme activity.

Employ isothermal titration calorimetry (ITC) to study binding thermodynamics.

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in enzyme inhibition studies?

- Analysis Framework :

- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).

- Report IC₅₀ values with 95% confidence intervals.

- Address outliers via Grubbs’ test or robust regression methods .

Q. How should contradictory findings in existing literature about this compound’s biological activity be systematically addressed?

- Resolution Strategy :

Conduct a meta-analysis of published IC₅₀ values, noting experimental variables (e.g., enzyme source, assay pH).

Replicate conflicting studies under standardized conditions.

Use molecular docking simulations to explore structural interactions that may explain discrepancies .

Q. What strategies ensure reproducibility when adapting this compound synthesis protocols to new experimental conditions?

- Best Practices :

- Optimize solvent systems (e.g., DMF vs. DCM) via small-scale trials.

- Validate intermediates with LC-MS before proceeding.

- Publish detailed supplementary materials, including raw spectral data and chromatograms .

Q. How can researchers optimize chromatographic conditions for analyzing this compound degradation products in stability studies?

- Method Development :

Screen mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve degradation peaks.

Use UV detection at 214 nm (amide bond absorption).

Apply accelerated stability testing (40°C/75% RH) and quantify degradation kinetics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

H-Leu-OMe·HCl (Methyl L-Leucinate Hydrochloride)

- Structure: Monomeric leucine methyl ester (C₇H₁₅NO₂·HCl; MW: 181.66 g/mol) .

- Applications: Primarily used as a building block in peptide synthesis . Limited direct biological activity compared to LLOMe.

- Key Differences :

Z-Phe-Leu-OMe

- Structure : A dipeptide with phenylalanine (Phe) and leucine (Leu), protected by a benzyloxycarbonyl (Z) group.

- Applications: Model substrate for studying enzymatic peptide synthesis under high solid-liquid ratios . Demonstrates stability in non-aqueous enzymatic systems, unlike LLOMe, which is water-soluble .

- Key Differences: The Z-group enhances steric hindrance, altering enzymatic interaction compared to LLOMe. No reported apoptotic activity, highlighting functional divergence .

H-D-Leu-Betana HCl

- Structure: A β-amino acid derivative with D-leucine (C₁₆H₂₀N₂O·HCl; MW: 292.8 g/mol) .

- Applications: Research chemical with unspecified biological roles. Potential use in chiral synthesis due to its D-configuration.

- Key Differences: β-amino acid structure confers resistance to proteolytic degradation compared to LLOMe. No evidence of lysosomotropic activity .

Comparative Data Table

Mechanistic and Functional Insights

- Lysosomal Specificity: LLOMe uniquely targets lysosomes due to its dipeptide structure, which facilitates accumulation in acidic organelles. Monomeric derivatives like H-Leu-OMe·HCl lack this property .

- Enzymatic Stability: Z-Phe-Leu-OMe’s Z-group protects against protease cleavage, making it suitable for non-aqueous enzymatic studies, whereas LLOMe is metabolized more rapidly .

- Chiral Effects : H-D-Leu-Betana HCl’s D-configuration may influence receptor binding, a feature absent in LLOMe’s L-configured backbone .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6491-83-4 | |

| Record name | Methyl leucylleucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76R0TP2LNW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.